

An In-Depth Technical Guide to Biotin-PEG8-Alkyne: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Biotin-PEG8-Alkyne

Cat. No.: B12370134

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG8-Alkyne is a versatile chemical probe that integrates three key functional components: a biotin moiety for high-affinity purification, a terminal alkyne group for covalent ligation via "click chemistry," and an eight-unit polyethylene glycol (PEG) spacer. This trifunctional architecture makes it an invaluable tool in chemical biology, proteomics, and drug discovery for the selective labeling, identification, and isolation of biomolecules.

The biotin group exhibits an exceptionally strong and specific interaction with avidin and streptavidin, forming the basis for robust affinity-based purification techniques such as pull-down assays. The terminal alkyne is a bioorthogonal handle that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction, enabling the covalent attachment of this probe to azide-modified biomolecules. The hydrophilic PEG8 linker enhances the aqueous solubility of the molecule and provides a flexible spacer arm, minimizing steric hindrance and preserving the biological activity of the labeled molecule.

This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of **Biotin-PEG8-Alkyne**, complete with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.

Chemical Structure and Properties

Biotin-PEG8-Alkyne is characterized by a biotin headgroup linked through an amide bond to a discrete PEG8 chain, which is terminated with an alkyne functional group.

Chemical Structure:

- IUPAC Name: 1-(2-(2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazole-4-carboxylic acid, N-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl)amide
- Molecular Formula: $C_{29}H_{51}N_3O_{10}S$ [\[1\]](#)
- Molecular Weight: 633.8 g/mol [\[1\]](#)
- CAS Number: 2143968-80-1 [\[1\]](#)

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Biotin-PEG8-Alkyne**, compiled from various supplier specifications.

Property	Value	Reference(s)
Molecular Weight	633.8 g/mol	[1][2]
Appearance	Yellowish wax or white to off-white powder/solid	
Purity	>97% or ≥98% (typically determined by HPLC)	
Solubility	Soluble in water, Methanol (MeOH), and Dimethyl Sulfoxide (DMSO)	
Storage Conditions	Store at -20°C, protected from light and moisture.	
Shipping Conditions	Typically shipped at ambient temperature.	

Note: For a related compound without the PEG8 linker ("Biotin alkyne"), a solubility of ≥ 2.08 mg/mL has been reported, providing a baseline for solubility expectations.

Key Applications

The unique structure of **Biotin-PEG8-Alkyne** lends itself to a variety of applications in molecular and cellular biology, primarily centered around the identification and characterization of biomolecular interactions.

- **Chemical Proteomics:** Used as a reporter molecule in activity-based protein profiling (ABPP) and other chemical proteomics workflows to identify the targets of small molecule probes.
- **Protein-Protein Interaction Studies:** Facilitates the identification of binding partners in pull-down assays. A protein of interest can be metabolically or enzymatically labeled with an azide, which is then reacted with **Biotin-PEG8-Alkyne**. The resulting biotinylated protein complex can be isolated using streptavidin-coated beads.
- **Bioconjugation and Labeling:** Enables the biotinylation of azide-modified proteins, nucleic acids, and other biomolecules for subsequent detection or purification.

- **Drug Target Identification:** In conjunction with azide-modified bioactive small molecules, it can be used to isolate and identify their cellular protein targets.

Experimental Protocols

The following are detailed protocols for the two primary applications of **Biotin-PEG8-Alkyne**: copper-catalyzed click chemistry for labeling and biotin-streptavidin pull-down assays for enrichment.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein

This protocol describes a general procedure for the "click" reaction between an azide-containing protein and **Biotin-PEG8-Alkyne**.

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS or Tris, pH 7.4)
- **Biotin-PEG8-Alkyne**
- Dimethyl sulfoxide (DMSO)
- Copper(II) sulfate (CuSO_4) stock solution (e.g., 50 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 100 mM in DMSO/water)
- Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
- Purification system (e.g., size-exclusion chromatography, dialysis, or spin filtration)

Procedure:

- Prepare Reagents:
 - Dissolve **Biotin-PEG8-Alkyne** in DMSO to prepare a 10 mM stock solution.

- Prepare fresh sodium ascorbate solution.
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL.
 - Add **Biotin-PEG8-Alkyne** to a final concentration that is in 10-50 fold molar excess to the protein.
 - Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 1-2 mM.
 - Add CuSO₄ to a final concentration of 0.5-1 mM.
- Initiate the Reaction:
 - Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.
 - Gently mix the reaction components.
- Incubation:
 - Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The reaction can also be performed overnight at 4°C. Protect the reaction from light if using fluorescently tagged molecules.
- Purification:
 - Remove excess reagents and byproducts by size-exclusion chromatography, dialysis against a suitable buffer, or by using a spin filtration column with an appropriate molecular weight cutoff.
- Verification of Labeling:
 - Confirm successful biotinylation by Western blot using a streptavidin-HRP conjugate or by mass spectrometry.

Protocol for Biotin-Streptavidin Pull-Down Assay to Identify Protein Interactions

This protocol outlines the enrichment of a biotinylated protein complex using streptavidin-coated magnetic beads.

Materials:

- Cell or tissue lysate containing the biotinylated protein of interest
- Streptavidin-coated magnetic beads
- Wash Buffer 1 (e.g., High Salt Buffer: 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 1% Triton X-100)
- Wash Buffer 2 (e.g., Low Salt Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Triton X-100)
- Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl, pH 7.5, or a buffer containing free biotin)
- Protease inhibitors

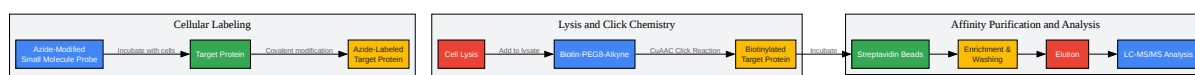
Procedure:

- **Bead Preparation:**
 - Resuspend the streptavidin magnetic beads in their storage buffer.
 - Transfer an appropriate amount of bead slurry to a new microcentrifuge tube.
 - Place the tube on a magnetic stand to capture the beads and discard the supernatant.
 - Wash the beads twice with Wash Buffer 2.
- **Binding of Biotinylated Protein:**
 - Add the cell lysate containing the biotinylated protein complex to the washed beads.

- Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
- Washing:
 - Place the tube on the magnetic stand and discard the supernatant.
 - Wash the beads three times with ice-cold Wash Buffer 1 to remove non-specific binders.
 - Wash the beads two times with ice-cold Wash Buffer 2.
- Elution:
 - Add the Elution Buffer to the beads and incubate at 95°C for 5-10 minutes to release the bound proteins.
 - Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins.
- Downstream Analysis:
 - The eluted proteins can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
 - For protein identification, the eluted sample can be subjected to in-gel or in-solution trypsin digestion followed by mass spectrometry analysis.

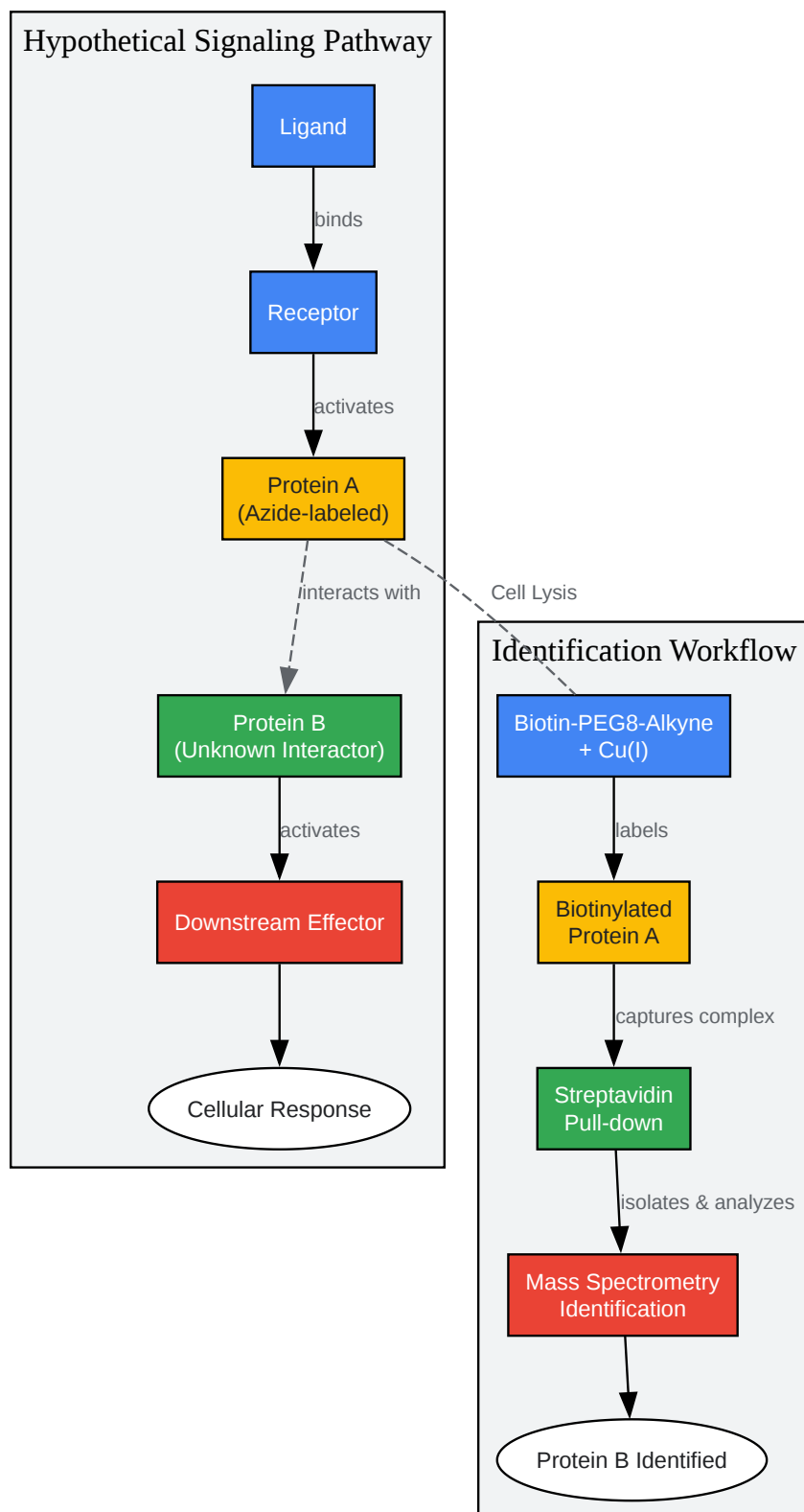
Mandatory Visualizations

The following diagrams illustrate the application of **Biotin-PEG8-Alkyne** in common experimental workflows.



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Caption: Chemical Proteomics Workflow using **Biotin-PEG8-Alkyne**.



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Caption: Identifying Protein Interactions in a Signaling Pathway.

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References

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